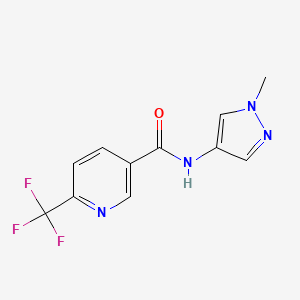

N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

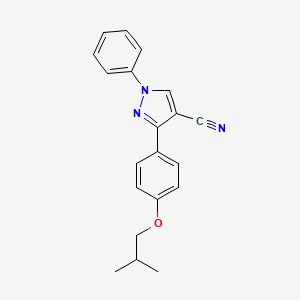

“N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide” is a highly intricate chemical compound utilized in diverse scientific research for its multifaceted applications and potential breakthroughs. It has been used in the development of a CSF-1R PET tracer, a set of six compounds based on recently reported CSF-1R inhibitor .

Synthesis Analysis

The compound was designed, synthesized, and evaluated in vitro for potency and selectivity . The highest affinity for CSF-1R was found for this compound (IC 50: 2.7 nM). Subsequent radiosynthesis of the compound was achieved in 2.0 ± 0.2% yield (decay corrected to start of synthesis) by carbon-11 carbon monoxide aminocarbonylation in 40 min after end of bombardment .

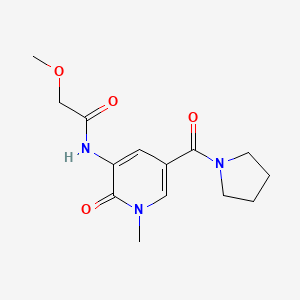

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C25H20F3N5O2 .

Chemical Reactions Analysis

In vitro autoradiography with the compound on rat brain sections demonstrated high specific binding, but also strong off-target binding . Ex vivo, only intact tracer was observed in blood plasma at 90 min post injection in healthy rats .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 479.46 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

科学的研究の応用

Therapeutic Potential in Gastric Lesions

1-Methylnicotinamide (MNA), a derivative of nicotinamide, exhibits potent gastroprotective effects against stress-induced acute gastric lesions. MNA's mechanism involves the cooperative action of prostacyclin and calcitonin gene-related peptide (CGRP) in preserving microvascular flow, antioxidizing enzyme activity, and reducing lipid peroxidation (Brzozowski et al., 2008).

Metabolic Pathways and Utilization

Nicotinamide derivatives, including N-methylnicotinamide, play significant roles in various metabolic pathways across mammals, insects, and bacteria. These compounds are involved in pellagra prevention, indicating their importance in vitamin B3 metabolism and utilization in living organisms (Ellinger et al., 1947).

Molecular and Structural Analysis

Structural and energetic analyses of molecular assemblies involving nicotinamide derivatives have been conducted, showcasing the importance of these compounds in the formation of cocrystals with dihydroxybenzoic acids. These studies highlight the basic recognition patterns and crystal lattice energetic features, which are crucial for pharmaceutical design and development (Jarzembska et al., 2017).

Nicotinamide N-Methyltransferase (NNMT) Inhibition

Research has identified small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), a key enzyme in the methylation of nicotinamide, indicating the potential for therapeutic applications targeting metabolic diseases and cancer. These inhibitors demonstrate the interplay between enzyme activity and the regulation of metabolic pathways, offering insights into NNMT's role in physiology and disease (Babault et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

作用機序

Target of Action

The primary target of N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide, also known as Compound 5, is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target, particularly in the context of tumor-associated macrophages and microglia in the tumor microenvironment .

Mode of Action

Compound 5 acts as an inhibitor of CSF-1R . It binds to the receptor with high affinity (IC50: 2.7 nM), thereby preventing the receptor’s normal function

Pharmacokinetics

It is noted that only intact tracer was observed in blood plasma at 90 minutes post-injection in healthy rats , suggesting that the compound may have good stability in vivo.

Result of Action

The result of Compound 5’s action is the inhibition of CSF-1R, which can impact the behavior of tumor-associated macrophages and microglia in the tumor microenvironment . This could potentially be leveraged as a therapeutic strategy in the treatment of glioblastoma multiforme .

Action Environment

It is worth noting that the compound was unable to cross the blood-brain barrier, which limits its use for imaging csf-1r expression in the brain .

特性

IUPAC Name |

N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c1-18-6-8(5-16-18)17-10(19)7-2-3-9(15-4-7)11(12,13)14/h2-6H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHSSVQRUOOUAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CN=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2760734.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)

![(4-chlorophenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2760740.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2760753.png)